molecular formula C45H74O11 B12353973 (1R,2'R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,28S,29R)-22-Ethyl-7,11,14,15-tetrahydroxy-6'-((R)-2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethyl-3',4',5',6'-tetrahydro-2,26-dioxaspiro[bicyclo[23.3.1]nonacosa[4,18,20]triene-27,2'-pyran]-3,9,13-trione

(1R,2'R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,28S,29R)-22-Ethyl-7,11,14,15-tetrahydroxy-6'-((R)-2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethyl-3',4',5',6'-tetrahydro-2,26-dioxaspiro[bicyclo[23.3.1]nonacosa[4,18,20]triene-27,2'-pyran]-3,9,13-trione

Cat. No.: B12353973
M. Wt: 791.1 g/mol
InChI Key: MNULEGDCPYONBU-CBLVMMTCSA-N
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Description

The compound (1R,2’R,4E,5’S,6S,6’S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,28S,29R)-22-Ethyl-7,11,14,15-tetrahydroxy-6’-(®-2-hydroxypropyl)-5’,6,8,10,12,14,16,28,29-nonamethyl-3’,4’,5’,6’-tetrahydro-2,26-dioxaspiro[bicyclo[23.3.1]nonacosa[4,18,20]triene-27,2’-pyran]-3,9,13-trione is a complex organic molecule with a unique structure. This compound is characterized by multiple hydroxyl groups, methyl groups, and a spirocyclic framework, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the spirocyclic framework and the introduction of hydroxyl and methyl groups. The reaction conditions typically require the use of specific catalysts and reagents to achieve the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups may play a role in binding to enzymes or receptors, leading to various biological effects. The spirocyclic framework may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2’R,4E,5’S,6S,6’S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,28S,29R)-22-Ethyl-7,11,14,15-tetrahydroxy-6’-(®-2-hydroxypropyl)-5’,6,8,10,12,14,16,28,29-nonamethyl-3’,4’,5’,6’-tetrahydro-2,26-dioxaspiro[bicyclo[23.3.1]nonacosa[4,18,20]triene-27,2’-pyran]-3,9,13-trione
  • (1R,2’R,4E,5’S,6S,6’S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,28S,29R)-22-Ethyl-7,11,14,15-tetrahydroxy-6’-(®-2-hydroxypropyl)-5’,6,8,10,12,14,16,28,29-nonamethyl-3’,4’,5’,6’-tetrahydro-2,26-dioxaspiro[bicyclo[23.3.1]nonacosa[4,18,20]triene-27,2’-pyran]-3,9,13-trione

Uniqueness

This compound is unique due to its complex structure, which includes multiple hydroxyl and methyl groups, as well as a spirocyclic framework

Properties

Molecular Formula

C45H74O11

Molecular Weight

791.1 g/mol

IUPAC Name

(1R,4Z,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18Z,20Z,22R,25S,27R,28S,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione

InChI

InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13-,17-15-,21-18-/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41+,42-,44+,45-/m0/s1

InChI Key

MNULEGDCPYONBU-CBLVMMTCSA-N

Isomeric SMILES

CC[C@@H]\1CC[C@H]2[C@H]([C@H]([C@@H]([C@]3(O2)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)C)OC(=O)/C=C\[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C\C=C1)C)O)(C)O)C)O)C)C)O)C)C

Canonical SMILES

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Origin of Product

United States

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